molecular formula C11H10ClN3 B2986926 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 260045-64-5

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B2986926
CAS No.: 260045-64-5
M. Wt: 219.67
InChI Key: WJKYNRHPUJHXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H10ClN3 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine typically involves the condensation of 2-chloropyrimidine with 4-methylaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, it could inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-4-methylphenyl)pyrimidin-4-amine
  • 2-chloro-N-(4-methylbenzyl)pyrimidin-4-amine
  • 2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Uniqueness

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKYNRHPUJHXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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